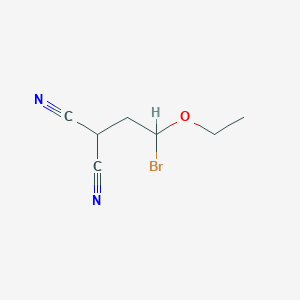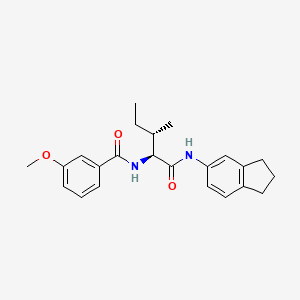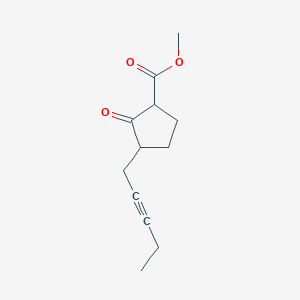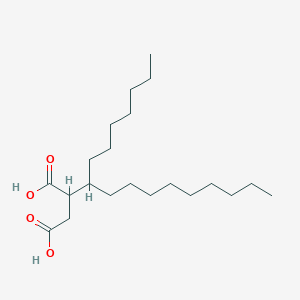
2-(Heptadecan-8-YL)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptadecan-8-YL)butanedioic acid is a chemical compound known for its unique structure and properties It consists of a butanedioic acid backbone with a heptadecan-8-yl group attached at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecan-8-YL)butanedioic acid typically involves the reaction of heptadecan-8-yl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptadecan-8-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The heptadecan-8-yl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Heptadecan-8-YL)butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Heptadecan-8-YL)butanedioic acid involves its interaction with specific molecular targets and pathways. The heptadecan-8-yl group may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function. Additionally, the butanedioic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(6-oxo-6-undecoxyhexyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(8-nonyloxy-8-oxooctyl)aminooctanoate
Uniqueness
2-(Heptadecan-8-YL)butanedioic acid is unique due to its specific structure, which combines a long alkyl chain with a butanedioic acid backbone. This combination imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
464180-53-8 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-heptadecan-8-ylbutanedioic acid |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19(21(24)25)17-20(22)23/h18-19H,3-17H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
HDYJZGZVRJDGIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


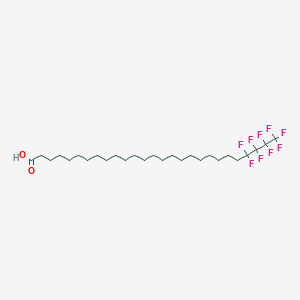

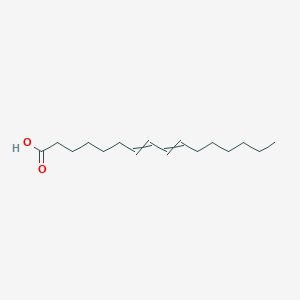

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
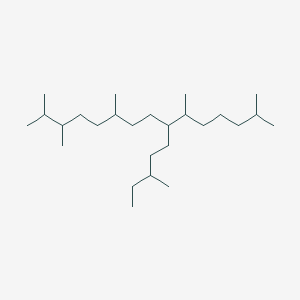

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
